molecular formula C9H10ClN3O4 B3058482 Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate CAS No. 89660-17-3

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate

Cat. No. B3058482
CAS RN: 89660-17-3
M. Wt: 259.64
InChI Key: ADDHMOVDMXAUPI-UHFFFAOYSA-N
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Description

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate is a chemical compound with the CAS Number: 89660-16-2 . It has a molecular weight of 245.62 . The compound is typically a white to brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl (6-chloro-2-nitropyridin-3-yl)carbamate . The InChI code for this compound is 1S/C8H8ClN3O4/c1-2-16-8(13)10-5-3-4-6(9)11-7(5)12(14)15/h3-4H,2H2,1H3,(H,10,13) .


Physical And Chemical Properties Analysis

The compound is a white to brown solid . It is stored at a temperature of +4C . Unfortunately, other physical and chemical properties such as melting point, boiling point, density, refractive index, and flash point are not available in the search results.

Scientific Research Applications

Comparative Pharmacokinetics Studies

  • Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate and its derivatives are used in pharmacokinetics studies, such as the comparison of plasma pharmacokinetics in rats and humans receiving chemotherapy. After derivatization to the methyl carbamate, plasma levels were measured by gas chromatography-mass spectrometry, indicating its role in drug efficacy and metabolism research (Levin, Liu, & Weinkam, 1981).

Risk Assessment in Alcoholic Beverages

  • The compound and its related structures are vital in the risk assessment of carcinogens like ethyl carbamate in alcoholic beverages. Studies conducted in Korea using gas chromatography-mass spectrometry highlight the importance of such compounds in food safety and public health (Jung et al., 2021).

Drug Metabolism Studies

  • It's used in drug metabolism research, where human urinary metabolites of compounds like 3-phenylpropyl carbamate are identified through techniques like ion cluster technique and gas chromatograph-mass spectrometer, providing insights into human drug metabolism and excretion processes (Horie & Bara, 1978).

Environmental Exposure Assessment

  • The chemical's related structures are instrumental in environmental exposure assessments, determining the presence of carcinogenic by-products like ethyl carbamate in common consumables such as alcoholic beverages. This informs regulations and public health policies (Kwon et al., 2005).

Analyzing Acute Poisoning Cases

  • The compound and its variants are crucial in toxicological studies, such as analyzing acute poisoning cases with insecticides like imidacloprid, aiding in understanding toxicokinetics and management of poisoning cases (Wu, Lin, & Cheng, 2001).

Safety and Hazards

The safety data for Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate is currently unavailable online . For more assistance, it is recommended to request an SDS or contact the supplier .

properties

IUPAC Name

ethyl N-(6-chloro-2-nitropyridin-3-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O4/c1-3-17-9(14)12(2)6-4-5-7(10)11-8(6)13(15)16/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDHMOVDMXAUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C1=C(N=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89660-17-3
Record name Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89660-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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